molecular formula C19H22N2O4 B269276 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

货号 B269276
分子量: 342.4 g/mol
InChI 键: ZFSWIUGWNPPEJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as E7046, is a novel small-molecule inhibitor that targets the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine, which is an immunosuppressive metabolite. The inhibition of IDO1 has been shown to enhance the anti-tumor immune response and has therefore become an attractive target for cancer immunotherapy.

作用机制

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide works by inhibiting the activity of IDO1, which leads to a decrease in the production of kynurenine and an increase in the availability of tryptophan. This shift in the tryptophan/kynurenine ratio has been shown to enhance the anti-tumor immune response by promoting the activation and proliferation of T cells.
Biochemical and physiological effects:
The inhibition of IDO1 by 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects, including:
1. Increased tryptophan availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the conversion of tryptophan to kynurenine, leading to an increase in the availability of tryptophan.
2. Decreased kynurenine production: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the production of kynurenine, which is an immunosuppressive metabolite.
3. Enhanced T cell activation: The increase in tryptophan availability and the decrease in kynurenine production promote the activation and proliferation of T cells, which are important for the anti-tumor immune response.

实验室实验的优点和局限性

The advantages of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Specificity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a specific inhibitor of IDO1 and does not inhibit other enzymes in the kynurenine pathway.
2. Potency: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to be a potent inhibitor of IDO1 in preclinical models.
3. Availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is commercially available and can be easily obtained for lab experiments.
The limitations of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Cost: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a relatively expensive compound, which may limit its use in some lab experiments.
2. Toxicity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may have off-target effects or toxicity, which may need to be carefully evaluated in lab experiments.
List of future directions:
1. Combination therapy: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be used in combination with other immunotherapies to enhance the anti-tumor immune response.
2. Biomarker identification: Biomarkers may be identified to predict response to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and guide patient selection.
3. Mechanism of resistance: The mechanism of resistance to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be investigated to develop strategies to overcome resistance.
4. Clinical trial optimization: The optimal dose and schedule of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in clinical trials may be further optimized to improve efficacy and minimize toxicity.
5. Alternative targets: Alternative targets in the kynurenine pathway may be investigated to develop novel immunotherapies.

合成方法

The synthesis of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a patent application (US20150119384A1) and involves the use of various reagents and solvents.

科学研究应用

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in enhancing the anti-tumor immune response. Several clinical trials are currently underway to evaluate the safety and efficacy of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in various types of cancer, including melanoma, non-small cell lung cancer, and ovarian cancer.

属性

产品名称

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

分子式

C19H22N2O4

分子量

342.4 g/mol

IUPAC 名称

4-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)18(22)20-12-13-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChI 键

ZFSWIUGWNPPEJT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

规范 SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。